2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid
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Overview
Description
2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a dioxidothietane ring
Mechanism of Action
Target of Action
The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a well-known protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The boc group is widely used in peptide synthesis , suggesting that the compound may play a role in the synthesis or modification of peptides and proteins.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the removal of the Boc group requires the presence of strong acids . Therefore, the compound’s activity may be influenced by the pH of its environment. Additionally, the compound’s solubility may affect its bioavailability and distribution within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid typically involves multiple steps. One common approach starts with the preparation of the dioxidothietane ring, which can be achieved through the oxidation of a thietane precursor. The tert-butoxycarbonyl (Boc) group is then introduced to protect the amino group, usually through a reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of high-purity reagents and solvents would be essential to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The dioxidothietane ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: May be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc-protected amino group but differ in their core structures.
Dioxidothietane derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid is unique due to the combination of the Boc-protected amino group and the dioxidothietane ring.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothietan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-10(4-7(12)13)5-18(15,16)6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLNRAPHBWJQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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